2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 1040677-46-0
Cat. No.: VC11947937
Molecular Formula: C23H20FN5O4
Molecular Weight: 449.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040677-46-0 |
|---|---|
| Molecular Formula | C23H20FN5O4 |
| Molecular Weight | 449.4 g/mol |
| IUPAC Name | 2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20FN5O4/c1-14-3-8-18(33-2)17(11-14)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-15-4-6-16(24)7-5-15/h3-11H,12-13H2,1-2H3,(H,27,30) |
| Standard InChI Key | VUFWHQWFFLLJNA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Introduction
The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule that belongs to the class of pteridin derivatives. It features a tetrahydropteridine core substituted with a fluorophenyl group and an acetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural diversity.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. These steps often include the formation of the pteridine core, introduction of the fluorophenyl group, and attachment of the acetamide moiety. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
Biological Activities and Potential Applications
While specific data on 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is limited, compounds with similar structures have shown potential in medicinal chemistry. They may exhibit enzyme inhibitory activities, anti-inflammatory properties, or analgesic effects. Further pharmacological studies are necessary to confirm these potential applications.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume